molecular formula C9H5BrF4O B8194685 MFCD34181532

MFCD34181532

Cat. No.: B8194685
M. Wt: 285.03 g/mol
InChI Key: OCJAKXMQEMRDJV-UHFFFAOYSA-N
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Description

MFCD34181532 is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The optimized reaction conditions include the use of Cu(OTf)2/phen, DBU, and CH3CN at 35°C, resulting in moderate to excellent yields with excellent regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD34181532 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

MFCD34181532 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD34181532 involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biological processes, making the compound a valuable tool in studying and manipulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: MFCD34181532 is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, along with the ethanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJAKXMQEMRDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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